An In-depth Technical Guide to Isobutyl Valerate: Chemical Properties and Structure
An In-depth Technical Guide to Isobutyl Valerate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl valerate (B167501), also known as isobutyl pentanoate, is a fatty acid ester recognized for its characteristic fruity aroma.[1] This document provides a comprehensive technical overview of the chemical and physical properties of isobutyl valerate, its molecular structure, and a detailed experimental protocol for its synthesis via Fischer esterification. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this compound.
Chemical and Physical Properties
Isobutyl valerate is a colorless liquid.[2] It is almost insoluble in water but soluble in propylene (B89431) glycol and miscible with alcohol and oils.[3] The key physicochemical properties of isobutyl valerate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | [4][5][6] |
| Molecular Weight | 158.24 g/mol | [5] |
| Boiling Point | 169 °C to 179.00 °C at 760 mmHg | [3][7] |
| Melting Point | -92.8 °C (estimate) | [1] |
| Density | 0.86 to 0.874 g/cm³ | [3][4] |
| Flash Point | 55.56 °C to 63 °C | [1][7] |
| Vapor Pressure | 1.09 mmHg at 25°C | [4][7] |
| Refractive Index | ~1.416 | [4] |
| LogP | 2.37580 to 3.177 (estimate) | [1][4] |
| Solubility in Water | 117.8 mg/L at 25 °C (estimate) | [7] |
Chemical Structure and Identifiers
The chemical structure of isobutyl valerate consists of an isobutyl group attached to the oxygen atom of a pentanoate (valerate) group.
| Identifier | Value | Source |
| IUPAC Name | 2-methylpropyl pentanoate | [5] |
| SMILES | CCCCC(=O)OCC(C)C | [6] |
| InChI | InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3 | [6] |
| InChIKey | ADNADZOSMJDVIS-UHFFFAOYSA-N | [4] |
| CAS Number | 10588-10-0 | [5] |
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// Hydrogen nodes (implicit for clarity, but can be added if needed)// Edges C5 -- O1 [len=1.2]; C5 -- O2 [style=double, len=1.2]; O1 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C7 -- C9 [len=1.2];
// Positioning nodes for a clearer layout - manual adjustment C1 [pos="-3.5,0!"]; C2 [pos="-2.8,0.7!"]; C3 [pos="-2.1,0!"]; C4 [pos="-1.4,0.7!"]; C5 [pos="-0.7,0!"]; O2 [pos="-0.7,-0.8!"]; O1 [pos="0,0.7!"]; C6 [pos="0.7,0!"]; C7 [pos="1.4,0.7!"]; C8 [pos="2.1,0!"]; C9 [pos="1.4,1.4!"];
// Re-drawing edges with new positions C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O2 [style=double]; C5 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; }
Caption: Chemical structure of isobutyl valerate.
Experimental Protocols
Synthesis of Isobutyl Valerate via Fischer Esterification
The synthesis of isobutyl valerate can be achieved through the Fischer esterification of isobutanol with valeric acid, using a strong acid catalyst such as sulfuric acid. The following protocol is adapted from a similar procedure for the synthesis of isobutyl acetate.
Materials and Equipment:
-
Valeric acid
-
Isobutanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
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Heating mantle or oil bath
-
Separatory funnel
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Distillation apparatus
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Magnetic stirrer and stir bar
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Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of valeric acid with an excess (1.5 to 2 molar equivalents) of isobutanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume of the reactants).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue heating under reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted valeric acid. Carbon dioxide gas will evolve, so vent the funnel frequently.
-
Workup - Aqueous Wash: Wash the organic layer with water to remove any remaining salts and water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Purification: Decant or filter the dried liquid to remove the drying agent. Purify the crude isobutyl valerate by fractional distillation to obtain the final product.
Caption: Experimental workflow for the synthesis of isobutyl valerate.
Signaling Pathways
There is no significant evidence in the current scientific literature to suggest that isobutyl valerate is directly involved in specific cellular signaling pathways. Its primary applications are in the food and fragrance industries as a flavoring and aromatic agent.
Safety Information
Isobutyl valerate is a flammable liquid and vapor.[5] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Isobutyl valerate | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyl isovalerate | Organic reagent | TargetMol [targetmol.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. uakron.edu [uakron.edu]
- 5. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 6. BUTYL VALERATE synthesis - chemicalbook [chemicalbook.com]
- 7. (560ap) Esterification of Isobutyl Alcohol and Acetic Acid - Kinetic Study | AIChE [proceedings.aiche.org]
